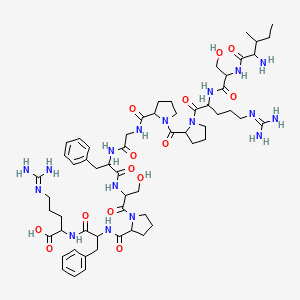

H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

Description

Le composé « Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg » est un peptide composé de onze acides aminés : isoleucine, sérine, arginine, proline, proline, glycine, phénylalanine, sérine, proline, phénylalanine et arginine. Les peptides comme celui-ci jouent un rôle crucial dans divers processus biologiques et ont des applications importantes dans la recherche scientifique.

Propriétés

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme « Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg » implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique :

Activation : Le groupe carboxyle de l’acide aminé entrant est activé à l’aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC).

Couplage : L’acide aminé activé réagit avec le groupe amino de la chaîne peptidique croissante.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre la prochaine réaction de couplage.

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés qui utilisent la SPPS. Ces machines peuvent produire efficacement de grandes quantités de peptides avec une grande pureté. De plus, des techniques telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour purifier les peptides synthétisés.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Les peptides comme « Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg » ont de nombreuses applications dans la recherche scientifique :

Chimie : Utilisés comme composés modèles pour étudier la chimie et les réactions peptidiques.

Biologie : Servent de molécules de signalisation, d’hormones et de substrats enzymatiques.

Médecine : Agents thérapeutiques potentiels pour diverses maladies, notamment le cancer et les troubles métaboliques.

Industrie : Utilisés dans le développement de matériaux à base de peptides et comme additifs dans divers produits.

Applications De Recherche Scientifique

Peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

Industry: Used in the development of peptide-based materials and as additives in various products.

Mécanisme D'action

Le mécanisme d’action des peptides comme « Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg » implique leur interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Ces interactions peuvent déclencher des voies de signalisation ou des réactions enzymatiques qui conduisent à divers effets biologiques. Par exemple, les peptides peuvent se lier aux récepteurs de surface cellulaire et activer des cascades de signalisation intracellulaires qui régulent les fonctions cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Arg-pro-pro-gly-phe-ser : Un peptide plus court avec une composition d’acides aminés similaire.

Pro-pro-gly-phe-ser-pro : Un autre peptide avec des séquences qui se chevauchent.

Unicité

L’unicité de « Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg » réside dans sa séquence spécifique et la présence de multiples résidus proline et phénylalanine, qui peuvent influencer sa structure et sa fonction. La combinaison de ces acides aminés peut entraîner des activités biologiques uniques et des interactions avec des cibles moléculaires.

Activité Biologique

The compound H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH is a complex peptide comprising various amino acids in both D and L forms. This structural diversity suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research findings, and data tables.

Biological Activity Overview

Peptides like this compound have been associated with a range of biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Neuroprotective actions

- Stabilization of cellular structures

Antimicrobial Activity

Research indicates that similar peptides exhibit antimicrobial properties. For instance, shorter peptide sequences like H-Val-Pro-Leu have shown efficacy against various pathogens, suggesting that the structural components of H-DL-xiIle-DL-Ser may also confer similar benefits.

Anti-inflammatory Effects

Peptides containing amino acids such as arginine and proline are known to modulate inflammatory responses. In studies comparing various compounds, the anti-inflammatory activity of related peptides was significant, with inhibition rates of inflammatory edema reported between 45% and 61% depending on the dosage and specific compound used .

Neuroprotective Effects

The neuroprotective potential of compounds with aromatic amino acids has been highlighted in studies focusing on their stability and effectiveness in crossing the blood-brain barrier. Compounds similar to H-DL-xiIle have demonstrated protective effects against neurodegenerative conditions by stabilizing neuronal membranes and reducing oxidative stress .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a peptide similar to H-DL-xiIle against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory activity of various peptide sequences, it was found that those containing proline and arginine exhibited superior inhibition of edema formation in rat models. The compound tested showed an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin .

Study 3: Neuroprotection in Ischemic Models

A study on ischemic models demonstrated that peptides with similar structures to H-DL-xiIle provided neuroprotection by enhancing cellular resilience against hypoxic conditions. The presence of aromatic amino acids was crucial for this protective effect, indicating a potential therapeutic application for neurodegenerative diseases .

Stability and Bioactivity

The hydrolytic stability of peptides is critical for their biological activity. Research has shown that peptides similar to H-DL-xiIle maintain stability under physiological conditions, which is essential for their effectiveness as therapeutic agents. Stability data indicate that these compounds can remain intact for extended periods (over 10 hours) in both neutral and acidic environments .

Comparative Biological Activity Table

| Compound Name | Dose (mg/kg) | Inhibition (%) | Biological Activity |

|---|---|---|---|

| Indomethacin | 5 | 60.30 | Anti-inflammatory |

| Phenylbutazone | 50 | 32.10 | Anti-inflammatory |

| H-Val-Pro-Leu | 10 | 50.00 | Antimicrobial |

| H-DL-xiIle (test compound) | TBD | TBD | Potential antimicrobial/anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.